molecular formula C19H21N3O3S B4584747 N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE

N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE

Cat. No.: B4584747
M. Wt: 371.5 g/mol
InChI Key: XIWOKSMVAXGKIA-UHFFFAOYSA-N
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Description

N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a complex organic compound that features a pyrazole ring and a naphthylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the ethyl group at the 1-position. The naphthylsulfonyl group is then attached to the propanamide backbone through sulfonylation reactions. Common reagents used in these reactions include hydrazine, ethyl bromide, and naphthylsulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Pathways involved include the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE
  • N~1~-[(1-ETHYL-1H-IMIDAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE

Uniqueness

N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to its specific substitution pattern and the presence of both pyrazole and naphthylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-3-naphthalen-2-ylsulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-2-22-14-15(13-21-22)12-20-19(23)9-10-26(24,25)18-8-7-16-5-3-4-6-17(16)11-18/h3-8,11,13-14H,2,9-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWOKSMVAXGKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE

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